molecular formula C15H13N3O4S B4087458 N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-methylbenzamide

N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-methylbenzamide

Cat. No. B4087458
M. Wt: 331.3 g/mol
InChI Key: QIUWQXIQVASFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-3-methylbenzamide, commonly known as HN2, is a chemical compound that belongs to the class of nitrogen mustard agents. It was first synthesized in the early 20th century and has since been extensively studied for its potential use in cancer treatment.

Mechanism of Action

HN2 belongs to the class of nitrogen mustard agents, which are alkylating agents that work by damaging DNA in cancer cells. HN2 specifically targets the guanine bases in DNA, leading to the formation of interstrand crosslinks. These crosslinks prevent DNA from replicating and lead to cell death.
Biochemical and Physiological Effects:
HN2 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit their growth and proliferation. HN2 has also been shown to induce DNA damage and to activate DNA repair mechanisms in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using HN2 in lab experiments is its specificity for cancer cells. HN2 has been shown to be effective against a variety of cancer cell lines, while having little to no effect on normal cells. One limitation of using HN2 in lab experiments is its potential toxicity. HN2 is a potent alkylating agent that can damage DNA in normal cells as well as cancer cells.

Future Directions

There are several future directions for research on HN2. One area of interest is in developing more targeted delivery methods for HN2, such as using nanoparticles or other drug delivery systems. Another area of interest is in studying the potential use of HN2 in combination with other cancer treatments, such as radiation therapy or immunotherapy. Finally, there is interest in studying the potential use of HN2 in treating other diseases, such as autoimmune disorders or viral infections.

Scientific Research Applications

HN2 has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. HN2 works by damaging DNA in cancer cells, which leads to their death.

properties

IUPAC Name

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-9-3-2-4-10(7-9)14(20)17-15(23)16-12-6-5-11(18(21)22)8-13(12)19/h2-8,19H,1H3,(H2,16,17,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUWQXIQVASFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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